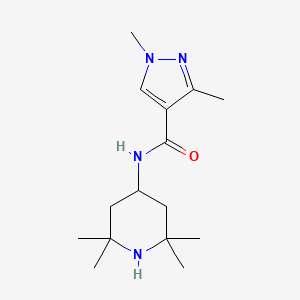
1-(4-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-fluoro-5-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide
- 1-(4-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide
- 1-(4-chlorophenyl)-N-(2-fluoro-4-methylphenyl)methanesulfonamide
Uniqueness
1-(4-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide is unique due to the presence of both the fluoro and methyl groups on the aromatic ring. This structural feature can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H13ClFNO2S |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H13ClFNO2S/c1-10-2-7-13(16)14(8-10)17-20(18,19)9-11-3-5-12(15)6-4-11/h2-8,17H,9H2,1H3 |
InChI Key |
VGGUQSUYNXYKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propan-1-one](/img/structure/B10961513.png)


![1-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961550.png)
![3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961557.png)
![(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B10961558.png)
![13-(difluoromethyl)-4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961565.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10961571.png)
![3,6-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B10961572.png)
![13-(difluoromethyl)-4-[5-[(2,3-dimethylphenoxy)methyl]furan-2-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961588.png)
![N-[2-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B10961596.png)
![3-(4-methoxyphenyl)-2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10961599.png)
![2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10961603.png)
![methyl 4,5-dimethyl-2-{[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B10961605.png)
